

A Comparative Guide to Analytical Methods for Sofosbuvir Impurity M Analysis

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Compound of Interest

Compound Name: Sofosbuvir impurity M

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This guide provides a comprehensive cross-validation of analytical methods for the quantitative analysis of **Sofosbuvir impurity M** (CAS: 2095551-10-1), a known process-related impurity of the antiviral drug Sofosbuvir. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods to aid in the selection of the most suitable technique for quality control and research purposes.

Introduction to Sofosbuvir Impurity M

Sofosbuvir impurity M, systematically named propan-2-yl 2-[[[5-(2,4-dioxypyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a critical process-related impurity in the synthesis of Sofosbuvir. Its monitoring and control are essential to ensure the purity, safety, and efficacy of the final drug product.

Comparative Analysis of Analytical Methods

The selection of an analytical method for impurity profiling is crucial and depends on various factors, including sensitivity, resolution, analysis time, and the specific requirements of the

analytical task. This section compares the performance of HPLC, UPLC, and LC-MS/MS for the determination of Sofosbuvir and its impurity M.

Data Presentation: Quantitative Performance

The following table summarizes the quantitative performance parameters of different analytical methods for the analysis of Sofosbuvir and Impurity M. The data has been compiled from various validated methods reported in the literature.

Parameter	HPLC (UV Detection)	UPLC (UV Detection)	LC-MS/MS
Analyte	Sofosbuvir	Impurity M	Sofosbuvir
Limit of Detection (LOD)	0.04 µg/mL[1]	0.12 µg/mL[1]	~0.01 µg/mL (estimated)
Limit of Quantitation (LOQ)	0.125 µg/mL[1]	0.375 µg/mL[1]	~0.03 µg/mL (estimated)
Linearity Range	160-480 µg/mL[1]	10-30 µg/mL[1]	Wide range, typically from LOQ to >100 µg/mL
Accuracy (% Recovery)	97-102%[1]	80-120%[1]	Typically 98-102%
Precision (%RSD)	< 2.0%[1]	< 2.0%[1]	< 1.5%

Note: Data for UPLC is estimated based on the general performance improvement of UPLC over HPLC as reported in the literature.[2][3] LC-MS/MS data is for Sofosbuvir in biological matrices, which demonstrates the high sensitivity of the technique.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of Sofosbuvir and its related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm.[1]
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 260 nm.[2]
- Injection Volume: 20 μL.
- Run Time: Approximately 10 minutes.
- Retention Times: Sofosbuvir (~3.674 min), Impurity M (~5.704 min).[1]

Ultra-Performance Liquid Chromatography (UPLC) with UV Detection

UPLC offers a significant improvement in speed and resolution compared to conventional HPLC, making it ideal for high-throughput analysis.

- Instrumentation: A UPLC system with a photodiode array (PDA) detector.
- Column: Acquity UPLC HSS C18, 2.1 × 100 mm, 1.8 μm.[4]
- Mobile Phase: A gradient elution with a buffer (e.g., 0.05 M potassium phosphate monobasic, pH adjusted) and an organic modifier (e.g., acetonitrile).
- Flow Rate: 0.3 - 0.5 mL/min.
- Detection: UV at 260 nm.[4]

- Injection Volume: 1-5 μ L.
- Run Time: Typically 2-5 minutes.

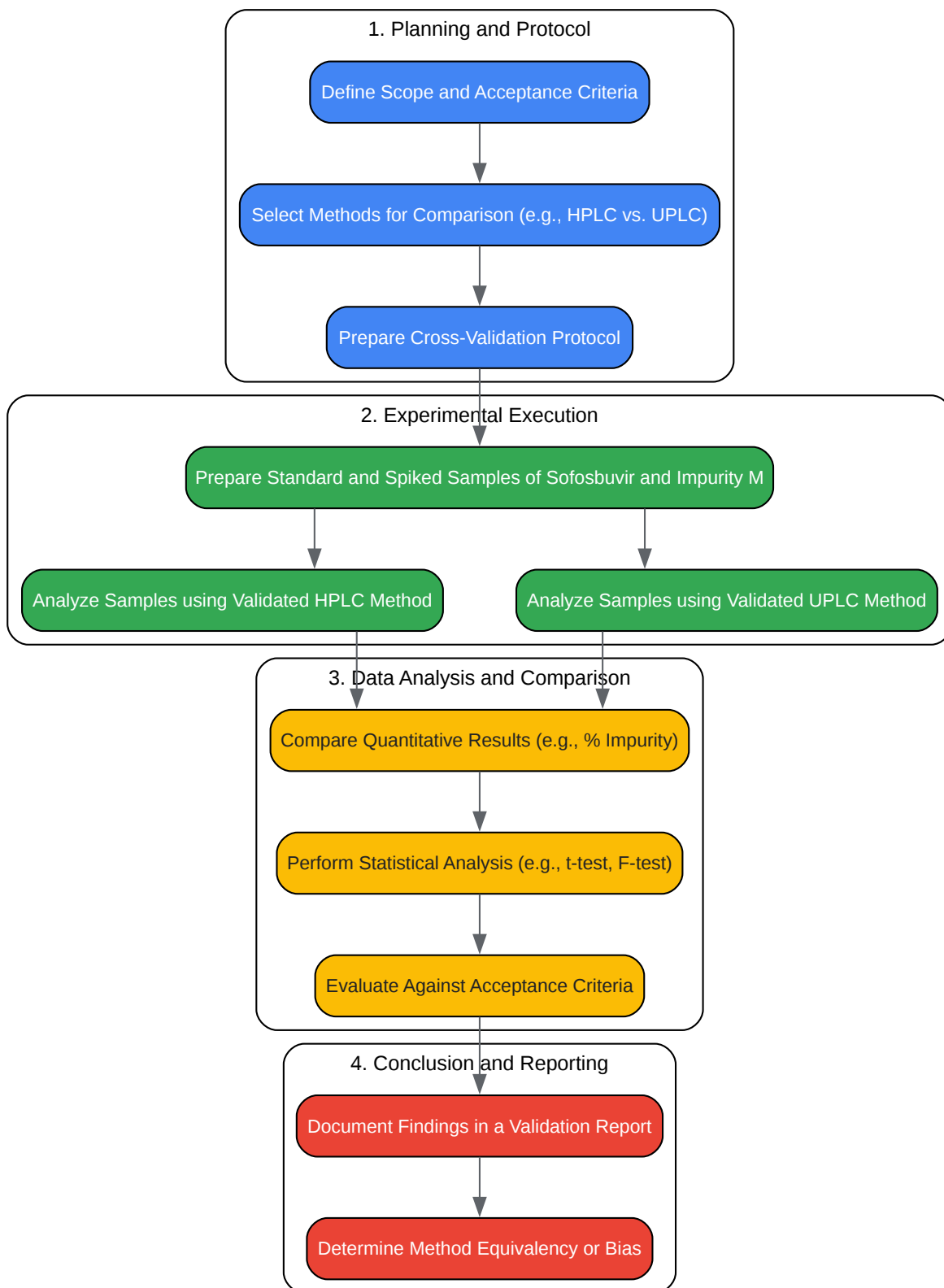
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level impurity identification and quantification, especially in complex matrices.

- Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 μ m.
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.^[5]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
 - Sofosbuvir: m/z 530.2 \rightarrow 243.2
 - **Sofosbuvir Impurity M**: The precursor ion would be m/z 528.2. The product ion would need to be determined experimentally, but a likely fragment would be related to the core structure.
- Injection Volume: 5 μ L.
- Run Time: Approximately 3-4 minutes.

Method Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results when transferring a method between laboratories or switching between different analytical techniques.



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Caption: A generalized workflow for the cross-validation of analytical methods.

Conclusion and Recommendations

The choice of the analytical method for the analysis of **Sofosbuvir impurity M** depends on the specific application:

- HPLC with UV detection is a robust and cost-effective method suitable for routine quality control where the impurity levels are expected to be within the specified limits.
- UPLC with UV detection offers significant advantages in terms of speed and resolution, making it the preferred method for high-throughput environments and for resolving closely eluting impurities.
- LC-MS/MS is the most sensitive and selective technique. It is indispensable for the identification and quantification of trace-level impurities, especially during method development, forced degradation studies, and for the analysis of impurities in complex biological matrices.

A thorough cross-validation should be performed when transferring methods or implementing a new technique to ensure data integrity and consistency. The provided workflow and comparative data serve as a valuable resource for researchers and professionals in the pharmaceutical industry to make informed decisions regarding the analysis of Sofosbuvir and its impurities.

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